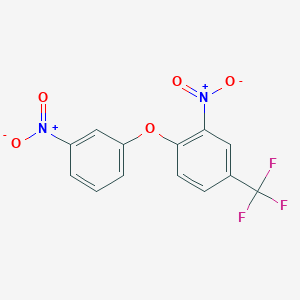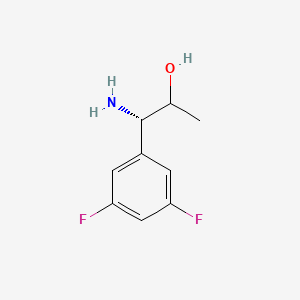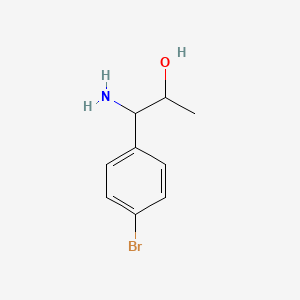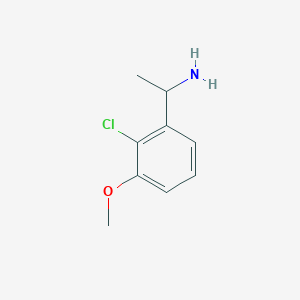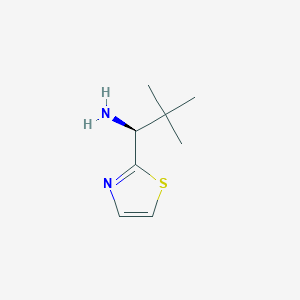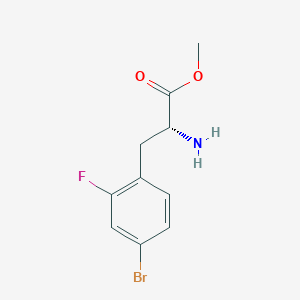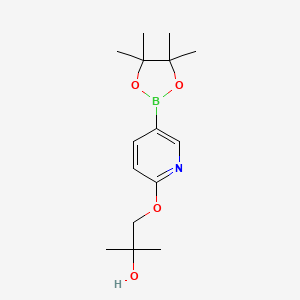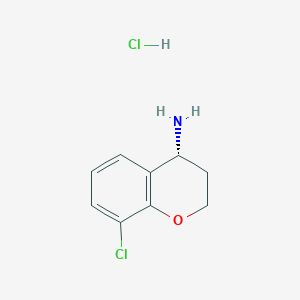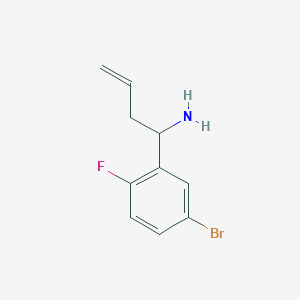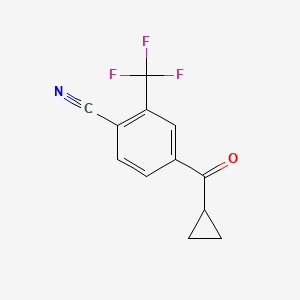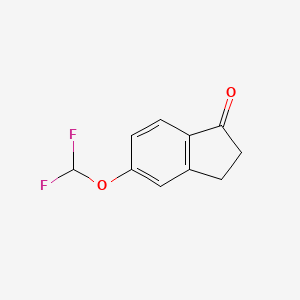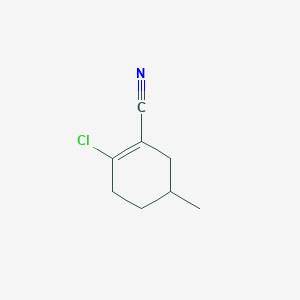
2-Chloro-5-methylcyclohex-1-ene-1-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-5-methylcyclohex-1-ene-1-carbonitrile is an organic compound with the molecular formula C8H10ClN and a molecular weight of 155.62 g/mol . This compound is a cyclohexene derivative, characterized by the presence of a chlorine atom and a nitrile group attached to the cyclohexene ring. It is known for its unique reactivity and stability, making it a valuable asset in various chemical applications .
Vorbereitungsmethoden
The synthesis of 2-Chloro-5-methylcyclohex-1-ene-1-carbonitrile can be achieved through several synthetic routes. One common method involves the reaction of 5-methylcyclohex-1-ene-1-carbonitrile with a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions. The reaction typically takes place in an inert solvent like dichloromethane (CH2Cl2) at low temperatures to ensure selective chlorination .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often include continuous flow processes and the use of automated reactors to ensure consistent product quality and yield .
Analyse Chemischer Reaktionen
2-Chloro-5-methylcyclohex-1-ene-1-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted by other nucleophiles such as hydroxide ions (OH-) or amines (NH2R) to form corresponding substituted products.
Reduction Reactions: The nitrile group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common reagents and conditions used in these reactions include organic solvents like tetrahydrofuran (THF) or ethanol, and reaction temperatures ranging from room temperature to reflux conditions .
Wissenschaftliche Forschungsanwendungen
2-Chloro-5-methylcyclohex-1-ene-1-carbonitrile has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a building block for the development of new therapeutic agents and drug candidates.
Wirkmechanismus
The mechanism of action of 2-Chloro-5-methylcyclohex-1-ene-1-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s reactivity is primarily attributed to the presence of the chlorine atom and the nitrile group, which can participate in various chemical reactions. These functional groups enable the compound to interact with enzymes, receptors, and other biomolecules, leading to its observed biological effects .
Vergleich Mit ähnlichen Verbindungen
2-Chloro-5-methylcyclohex-1-ene-1-carbonitrile can be compared with other similar compounds, such as:
2-Chloro-5-methylcyclohex-1-ene-1-carboxylic acid: This compound has a carboxylic acid group instead of a nitrile group, leading to different chemical reactivity and applications.
2-Chloro-5-methylcyclohex-1-ene-1-ol: This compound has a hydroxyl group instead of a nitrile group, resulting in different physical and chemical properties.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct reactivity and stability, making it valuable for various applications .
Eigenschaften
Molekularformel |
C8H10ClN |
|---|---|
Molekulargewicht |
155.62 g/mol |
IUPAC-Name |
2-chloro-5-methylcyclohexene-1-carbonitrile |
InChI |
InChI=1S/C8H10ClN/c1-6-2-3-8(9)7(4-6)5-10/h6H,2-4H2,1H3 |
InChI-Schlüssel |
IQGIYRNDJOWRBG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCC(=C(C1)C#N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


